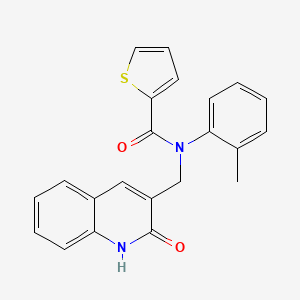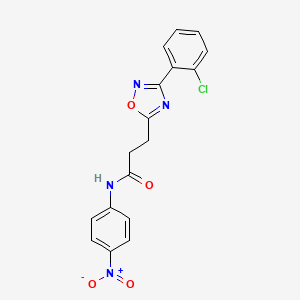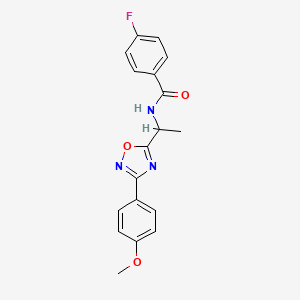![molecular formula C15H17N3O5S2 B7692113 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide CAS No. 693266-28-3](/img/structure/B7692113.png)
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用机制
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide exerts its pharmacological effects by inhibiting the activity of HDACs, which are enzymes that catalyze the removal of acetyl groups from histone proteins. HDACs play a crucial role in regulating gene expression and epigenetic modifications, and their dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. By inhibiting HDACs, this compound increases the acetylation of histone proteins, leading to changes in gene expression and epigenetic modifications that can modulate various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate various cellular processes, including cell cycle progression, apoptosis, DNA damage response, and angiogenesis. In cancer, this compound has been shown to induce tumor cell apoptosis, inhibit tumor growth, and sensitize tumor cells to chemotherapy and radiation therapy. In neurodegenerative disorders, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. In inflammatory diseases, this compound has been shown to reduce inflammation and inhibit the activity of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide is its specificity for HDACs, which allows for targeted modulation of gene expression and epigenetic modifications. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one of the limitations of this compound is its potential for off-target effects, which can lead to unintended consequences and adverse effects. Additionally, the optimal dosing and treatment regimen for this compound in various diseases are still being investigated.
未来方向
For research on 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide include investigating its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the optimal dosing and treatment regimen for this compound in various diseases, as well as its potential for combination therapy with other drugs. Finally, the development of more specific and potent HDAC inhibitors, including this compound analogs, may provide new therapeutic options for various diseases.
合成方法
The synthesis of 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-(4-aminophenyl)sulfonamide to form the intermediate, 2-[(4-methylphenyl)sulfonylamino]acetamide. This intermediate is then reacted with chloroacetyl chloride to obtain the final product, this compound.
科学研究应用
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, this compound has been shown to induce tumor cell apoptosis and inhibit tumor growth by regulating gene expression and epigenetic modifications. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by modulating the activity of HDACs. In inflammatory diseases, this compound has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines.
属性
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-11-2-6-14(7-3-11)25(22,23)17-10-15(19)18-12-4-8-13(9-5-12)24(16,20)21/h2-9,17H,10H2,1H3,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPMURGPSKXMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-Ethoxy-3-[(2-fluorobenzoyl)amino]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7692031.png)

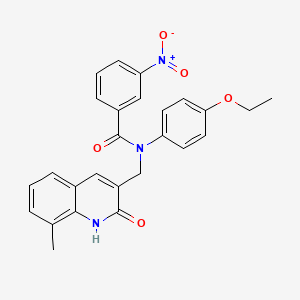
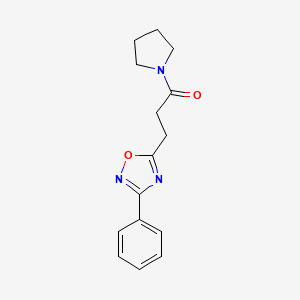
![3-methyl-6-(4-methylpiperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7692057.png)

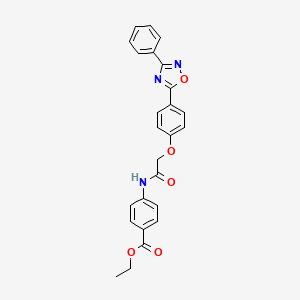
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7692087.png)
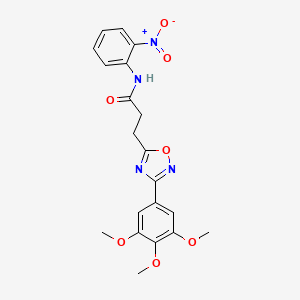
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7692101.png)
